![molecular formula C6H10ClN5 B166578 2-Chloro-4-methylamino-6-ethylamino-S-triazine CAS No. 3084-92-2](/img/structure/B166578.png)
2-Chloro-4-methylamino-6-ethylamino-S-triazine
Overview
Description
2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .
Biochemical Pathways
It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that triazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazine derivative and the biomolecules it interacts with .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include water or organic solvents like acetone.
Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch reactors or continuous flow reactors are used.
Purification: The crude product is purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Hydrolysis: Formation of amines and triazine derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties:
- Molecular Formula: CHClN
- Molecular Weight: 187.63 g/mol
- Density: 1.374 g/cm³
The compound features a triazine ring substituted with chlorine, methylamino, and ethylamino groups. Its herbicidal properties stem from its ability to disrupt specific biochemical pathways in plants, likely by interfering with enzyme functions essential for plant growth and development .
Agricultural Applications
2-Chloro-4-methylamino-6-ethylamino-S-triazine is predominantly used as a herbicide to control a range of broadleaf and grassy weeds. Its effectiveness is influenced by environmental factors such as soil pH and moisture levels, which can affect its degradation and activity.
Chemistry
In synthetic chemistry, this compound serves as a precursor for creating other triazine derivatives. The reactions typically involve nucleophilic substitution where amino groups replace chlorine atoms on cyanuric chloride under controlled conditions (temperature: 50-70°C) using solvents like water or acetone .
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Substitution | Chlorine atom replaced by nucleophiles (e.g., hydroxyl groups) |
Oxidation | Amino groups oxidized to nitroso or nitro derivatives |
Hydrolysis | Formation of amines and triazine derivatives under acidic/basic conditions |
Biological Research
Research has shown that triazine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines and microbial pathogens . The structural similarities between triazines allow for the exploration of their potential therapeutic applications.
Case Study: Anticancer Activity
A study on triazine derivatives indicated that compounds similar to this compound inhibited DNA gyrase activity, showcasing potential as antitumor agents .
Industrial Applications
In the industrial sector, this compound is utilized in formulating herbicides that are effective in agricultural practices. Its role in the synthesis of polymer photostabilizers also highlights its versatility beyond herbicidal applications .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-S-triazine, widely used as a herbicide.
Simazine: 2-Chloro-4,6-bis(ethylamino)-S-triazine, another herbicide with similar applications.
Propazine: 2-Chloro-4,6-bis(isopropylamino)-S-triazine, used for weed control in various crops.
Uniqueness
2-Chloro-4-methylamino-6-ethylamino-S-triazine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its combination of methylamino and ethylamino groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its effectiveness as a herbicide.
Biological Activity
2-Chloro-4-methylamino-6-ethylamino-S-triazine, commonly known as a derivative of the herbicide atrazine, is a member of the s-triazine family. This compound has garnered attention due to its biological activity, particularly in agricultural and environmental contexts. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a chloro group, two amino groups, and a triazine ring, which contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Effects : Studies have shown that s-triazine derivatives can inhibit cell proliferation in various cancer cell lines.
- Neurotoxicity : As with other triazines, this compound may impact neurological functions, particularly through its metabolites.
- Endocrine Disruption : There is evidence suggesting that s-triazines can disrupt endocrine functions in wildlife and potentially in humans.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis.
Case Studies
Several studies have explored the effects of this compound:
- Study on Cancer Cell Lines :
- Neurotoxicological Assessment :
- Endocrine Disruption Studies :
Data Tables
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Key findings include:
Properties
IUPAC Name |
6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNNIQSVZUJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184855 | |
Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-92-2 | |
Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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